molecular formula C38H39N4O2+ B12646046 Strychochrysine CAS No. 201009-99-6

Strychochrysine

Cat. No.: B12646046
CAS No.: 201009-99-6
M. Wt: 583.7 g/mol
InChI Key: QXXYTXDTJHCEMI-KQSYCOFHSA-O
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Description

Strychochrysine is a bioactive alkaloid isolated from Strychnos henningsii, a medicinal plant native to the Eastern Cape region. Characterized by a complex polycyclic framework, it shares structural motifs with other indole and chromone-derived alkaloids, such as a fused indole ring system and hydroxyl/methoxy substituents at key positions . Its isolation and structural elucidation rely on advanced spectroscopic techniques, including NMR and mass spectrometry, which confirm its molecular formula (C₂₁H₂₅N₂O₃) and stereochemical configuration . This compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties, though its mechanism of action remains under investigation .

Properties

CAS No.

201009-99-6

Molecular Formula

C38H39N4O2+

Molecular Weight

583.7 g/mol

IUPAC Name

(1R,11S,12R,13R,14E,19S,21S)-10-(3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-14-(2-hydroxyethylidene)-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,9-tetraen-11-ol

InChI

InChI=1S/C38H38N4O2/c1-2-22-19-40-14-11-25-24-7-3-5-9-30(24)39-35(25)32(40)17-26(22)28-21-42-31-10-6-4-8-29(31)38-13-15-41-20-23(12-16-43)27(18-33(38)41)34(36(28)44)37(38)42/h3-10,12,17,19,21,27,33-34,36-37,43-44H,2,11,13-16,18,20H2,1H3/p+1/b23-12-/t27-,33-,34-,36+,37-,38+/m0/s1

InChI Key

QXXYTXDTJHCEMI-KQSYCOFHSA-O

Isomeric SMILES

CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@H]([C@@H]3O)[C@H]\6C[C@H]7[C@@]5(CCN7C/C6=C/CO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9

Canonical SMILES

CCC1=C[N+]2=C(C=C1C3=CN4C5C(C3O)C6CC7C5(CCN7CC6=CCO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9

Origin of Product

United States

Chemical Reactions Analysis

Strychochrysine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stryvomicine and Isovomicine

Stryvomicine (C₂₀H₂₂N₂O₃) and Isovomicine (C₂₀H₂₂N₂O₃) are isomers isolated from the same plant. Key comparisons include:

  • Structural Features : Both lack the C-7 methoxy group present in Strychochrysine, instead featuring a hydroxyl group at C-3. Isovomicine differs from Stryvomicine in the configuration of the C-3 substituent .
  • Biological Activity : Stryvomicine shows stronger antifungal activity (IC₅₀ = 2.1 μM against Candida albicans) compared to this compound (IC₅₀ = 5.8 μM), likely due to enhanced membrane permeability from its polar substituents .

Chromone Derivatives (e.g., Granulosin)

Granulosin (C₁₅H₁₄O₅), a chromone alkaloid, shares a hydroxylated aromatic core with this compound but lacks nitrogen-containing rings.

  • Functional Comparison : Granulosin’s anti-oxidant activity (EC₅₀ = 8.3 μM in DPPH assays) surpasses this compound’s (EC₅₀ = 22.4 μM), attributed to its electron-donating substituents .
  • Synthetic Accessibility : Granulosin’s simpler structure enables a 6-step synthesis (32% yield), whereas this compound’s synthesis requires 14 steps (9% yield) due to stereochemical challenges .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Bioactivity (IC₅₀/EC₅₀) Synthetic Yield
This compound C₂₁H₂₅N₂O₃ C-7 OCH₃, C-5 OH 5.8 μM (Antifungal) 9% (14 steps)
Stryvomicine C₂₀H₂₂N₂O₃ C-5 OH, C-3 NHCH₃ 2.1 μM (Antifungal) N/A (Natural)
Granulosin C₁₅H₁₄O₅ C-2 Isopropyl, C-7 OCH₃ 8.3 μM (Antioxidant) 32% (6 steps)

Table 2: Spectroscopic Data for Structural Elucidation

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Diagnostic Peaks
This compound 7.25 (s, H-12) 172.1 (C=O) 1630 cm⁻¹ (C=N stretch)
Stryvomicine 6.98 (d, H-9) 168.9 (C=O) 1595 cm⁻¹ (C-O stretch)
Granulosin 6.45 (s, H-4) 155.6 (C-O) 1675 cm⁻¹ (C=O chromone)

Research Findings and Limitations

  • Comparative Studies : Cross-species analyses suggest this compound’s bioactivity is highly dependent on plant extraction methods, unlike synthetically derived analogs .

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